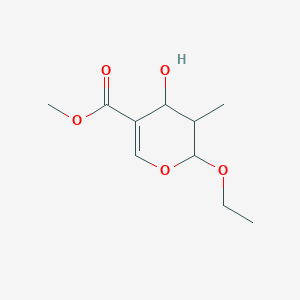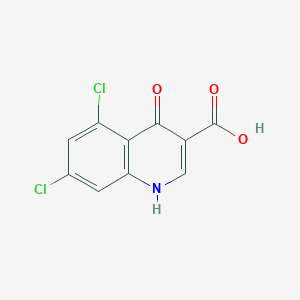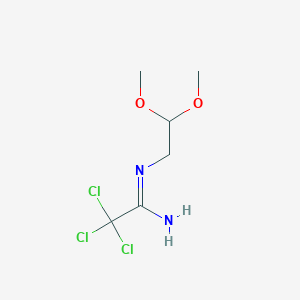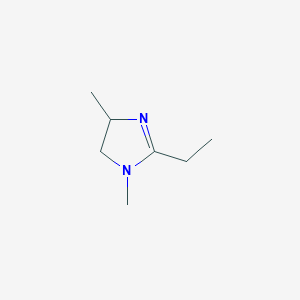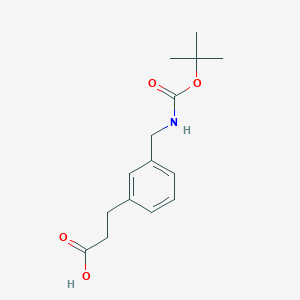
3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propansäure
Übersicht
Beschreibung
3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid is a chemical compound that is widely used in scientific research for its unique properties. It is a derivative of the amino acid phenylalanine and has been extensively studied for its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthese komplexer Moleküle
Diese Verbindung wird häufig bei der Synthese komplexer Moleküle verwendet . Sie ist insbesondere wegen ihrer tert-Butoxycarbonyl-(Boc)-Gruppe nützlich, die eine gängige Schutzgruppe in der organischen Synthese ist. Die Boc-Gruppe kann eine Aminogruppe vor unerwünschten Reaktionen schützen, so dass Chemiker Reaktionen an anderen Teilen des Moleküls durchführen können. Nachdem diese Reaktionen abgeschlossen sind, kann die Boc-Gruppe entfernt werden, um die ursprüngliche Aminogruppe freizulegen .
Peptidsynthese
Die Verbindung wird in der Peptidsynthese als Baustein verwendet . Die Boc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und kann anschließend entfernt werden, um die Aminogruppe zu ermöglichen, zu reagieren und Peptidbindungen zu bilden .
Arzneimittelforschung und -entwicklung
In der Arzneimittelforschung und -entwicklung könnte diese Verbindung als Ausgangsmaterial oder Zwischenprodukt bei der Synthese potenzieller Arzneimittelkandidaten verwendet werden . Ihre Struktur ermöglicht eine einfache Modifizierung, was sie zu einem vielseitigen Werkzeug bei der Entwicklung neuer Medikamente macht .
Materialwissenschaften
In den Materialwissenschaften könnte diese Verbindung möglicherweise bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden . Die spezifischen Eigenschaften würden davon abhängen, wie die Verbindung verwendet wird und mit welchen Stoffen sie kombiniert wird .
Biochemische Forschung
Diese Verbindung könnte in der biochemischen Forschung verwendet werden, insbesondere in Studien, die Proteine und Peptide betreffen . Ihre Fähigkeit, Peptidbindungen zu bilden, könnte sie nützlich machen bei der Untersuchung der Proteinstruktur und -funktion
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to influence the secretion of anabolic hormones , suggesting potential targets could be hormone receptors or enzymes involved in hormone synthesis and regulation.
Mode of Action
The Boc group is a common protecting group in organic chemistry, particularly in the synthesis of peptides . It could potentially interact with its targets and induce conformational changes, leading to altered activity.
Biochemical Pathways
Given its potential influence on anabolic hormones , it may impact pathways related to protein synthesis and muscle growth
Result of Action
If the compound does indeed influence the secretion of anabolic hormones , it could potentially lead to increased protein synthesis, muscle growth, and other effects associated with these hormones.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the Boc group can be removed under acidic conditions, which could potentially alter the compound’s activity .
Eigenschaften
IUPAC Name |
3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-5-11(9-12)7-8-13(17)18/h4-6,9H,7-8,10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKXCPYRQMMIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624341 | |
| Record name | 3-(3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171663-00-6 | |
| Record name | 3-(3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
